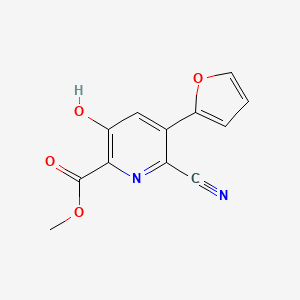
Methyl 6-cyano-5-(furan-2-yl)-3-hydroxypicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-cyano-5-(furan-2-yl)-3-hydroxypicolinate is a heterocyclic compound that features a furan ring and a cyano group attached to a picolinate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-cyano-5-(furan-2-yl)-3-hydroxypicolinate typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with a cyano-substituted picolinate under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the production rate and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-cyano-5-(furan-2-yl)-3-hydroxypicolinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups onto the furan ring.
Scientific Research Applications
Methyl 6-cyano-5-(furan-2-yl)-3-hydroxypicolinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 6-cyano-5-(furan-2-yl)-3-hydroxypicolinate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The furan ring can participate in π-π interactions with biological molecules, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-cyano-5-(furan-2-yl)-3-methoxypicolinate
- Methyl 6-cyano-5-(furan-2-yl)-3-aminopicolinate
- Methyl 6-cyano-5-(furan-2-yl)-3-chloropicolinate
Uniqueness
Methyl 6-cyano-5-(furan-2-yl)-3-hydroxypicolinate is unique due to the presence of both a hydroxyl group and a cyano group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H8N2O4 |
|---|---|
Molecular Weight |
244.20 g/mol |
IUPAC Name |
methyl 6-cyano-5-(furan-2-yl)-3-hydroxypyridine-2-carboxylate |
InChI |
InChI=1S/C12H8N2O4/c1-17-12(16)11-9(15)5-7(8(6-13)14-11)10-3-2-4-18-10/h2-5,15H,1H3 |
InChI Key |
QZAQLAGTULILAE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=N1)C#N)C2=CC=CO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















